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Acetyl-Amyloid |A-Protein (1-6) amide

Cat. No.: B12391199
M. Wt: 814.8 g/mol
InChI Key: GTHSRUQEDKNWPD-VVKHCXNMSA-N
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Description

Contextualizing Amyloid-β Peptide Fragments in Neurological Research

The study of amyloid-β peptide fragments is central to understanding the molecular underpinnings of Alzheimer's disease. Aβ peptides, typically 36 to 43 amino acids in length, are the primary components of the amyloid plaques found in the brains of individuals with Alzheimer's. wikipedia.org These peptides are not monolithic; they are derived from the sequential cleavage of the larger amyloid precursor protein (APP) by enzymes known as β-secretase and γ-secretase. wikipedia.orgnih.gov This process results in the production of several Aβ isoforms, with Aβ(1-40) and Aβ(1-42) being the most studied. bioscience.co.uknih.gov

Research has shown that the biological effects of Aβ are highly dependent on its length, concentration, and aggregation state. nih.gov While early research focused on the insoluble fibrillar plaques, it is now widely believed that soluble oligomeric forms of Aβ are the most neurotoxic species. wikipedia.org These oligomers can induce a chain reaction, causing other Aβ molecules to misfold, which is a process akin to a prion infection. wikipedia.org Furthermore, the role of Aβ is complex; studies have indicated that completely suppressing the endogenous peptide can impair synaptic plasticity and memory, suggesting Aβ may have a physiological function in a healthy brain. nih.gov This complexity underscores the importance of studying specific fragments and modified versions to dissect their distinct roles in both normal physiology and disease pathogenesis.

Rationale for Investigating Acetyl-Amyloid β-Protein (1-6) Amide as a Model System

The specific fragment Acetyl-Amyloid β-Protein (1-6) amide serves as a valuable model system for several key reasons. Its sequence, DAEFRH, represents the initial six amino acids of the N-terminus of the full Aβ peptide, a region with distinct biochemical properties.

Epitope Recognition: Experiments have revealed that the 1-6 region of Aβ constitutes the epitope for the antibody A8. glpbio.comamericanchemicalsuppliers.com This antibody shows a high affinity for the soluble, toxic oligomers of Aβ42, making the (1-6) fragment a critical tool for studying antibody-based therapeutic strategies and for developing diagnostic agents that target these specific oligomeric species. glpbio.com

Metal Ion Interactions: The N-terminal region of Aβ is known to be involved in binding metal ions, such as copper. Acetyl-Amyloid β-Protein (1-6) amide contains a potential binding site for copper(II), allowing researchers to investigate the influence of metal ions on the initial stages of Aβ aggregation and toxicity. medchemexpress.com A study combining potentiometric and spectroscopic methods has explored the metal-loading ability of the Aβ N-terminus using short peptide fragments like this one. medchemexpress.commedchemexpress.com

Aggregation Studies: By isolating this short, modified fragment, researchers can study the fundamental aspects of peptide self-assembly without the complexities of the full-length peptide. The acetylation and amidation modifications provide stability for use in quantitative structure-retention relationship (QSRR) experiments, which help in understanding how the peptide's structure relates to its behavior in different environments. glpbio.com

Historical Perspective on Amyloid-β Truncated Peptides in Amyloidosis Research

The scientific understanding of amyloidosis has evolved significantly over time. Initial research following the identification of Aβ as the main component of senile plaques focused predominantly on the full-length peptides, Aβ(1-40) and Aβ(1-42). bioscience.co.uk However, it soon became apparent that the composition of amyloid plaques was far more heterogeneous. A diverse population of Aβ peptides with various truncations at both the N-terminus and C-terminus were identified in the human brain. researchgate.netdntb.gov.ua

This discovery shifted some research focus toward understanding the origin and pathological contribution of these truncated species. It is now known that the processing of APP by α-, β-, and γ-secretases is a complex process that naturally generates this heterogeneity. researchgate.net Studies have demonstrated that certain truncated forms, particularly those with N-terminal deletions, can significantly enhance the aggregation of Aβ into neurotoxic, β-sheet-rich fibrils. researchgate.net These truncated peptides may act as "seeds," initiating or nucleating the pathological deposition of amyloid. wikipedia.orgresearchgate.net This historical progression from viewing Aβ as a single entity to recognizing it as a collection of related but distinct peptides, including various truncated forms, has been crucial for developing a more nuanced model of Alzheimer's disease pathogenesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H50N12O11 B12391199 Acetyl-Amyloid |A-Protein (1-6) amide

Properties

Molecular Formula

C35H50N12O11

Molecular Weight

814.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C35H50N12O11/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40)/t18-,22-,23-,24-,25-,26-/m0/s1

InChI Key

GTHSRUQEDKNWPD-VVKHCXNMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C

Origin of Product

United States

Synthetic Strategies and Preparation Methodologies for Acetyl Amyloid β Protein 1 6 Amide

Solid-Phase Peptide Synthesis Techniques for Acetyl-Amyloid β-Protein (1-6) Amide

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for preparing Acetyl-Amyloid β-Protein (1-6) amide. nih.govluxembourg-bio.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. nih.gov The 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy is predominantly employed for this purpose. nih.govfrontiersin.org

The synthesis commences from the C-terminus, with the first amino acid being attached to a suitable resin. For the synthesis of a peptide amide, a Rink Amide resin is the support of choice. researchgate.netgenscript.com This resin contains a linker that, upon cleavage with a strong acid like trifluoroacetic acid (TFA), yields a C-terminal amide. researchgate.net

The synthesis cycle involves two main steps: deprotection and coupling. youtube.com

Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). youtube.comnih.gov

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. youtube.com Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HBTU, HATU, or HCTU, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. luxembourg-bio.comgenscript.com

This cycle is repeated for each amino acid in the sequence (Histidine, Arginine, Phenylalanine, Glutamic Acid, Alanine, and Aspartic Acid). Given the hydrophobic nature of certain residues in the sequence, strategies to mitigate on-resin aggregation may be necessary. These can include the use of specialized solvents like N-methylpyrrolidone (NMP) instead of DMF, or the incorporation of pseudoproline dipeptides, although the latter is less applicable to this specific short sequence. mblintl.com

Following the assembly of the hexapeptide chain, the N-terminal Fmoc group is removed. The N-terminal acetylation is then performed on the resin-bound peptide. This is typically achieved by treating the peptide-resin with acetic anhydride (B1165640) in the presence of a base. luxembourg-bio.comnih.gov A newer, highly efficient method utilizes malonic acid as a precursor to form a reactive ketene (B1206846) intermediate for acetylation. luxembourg-bio.com

Finally, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are simultaneously removed. A common cleavage cocktail for this purpose is a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. mdpi.comacs.org The crude peptide is then precipitated from the cleavage mixture using a cold organic solvent, such as diethyl ether. mdpi.com

Table 1: Representative Protocol for Fmoc-SPPS of Acetyl-Amyloid β-Protein (1-6) Amide

StepProcedureReagents & SolventsKey Considerations
1. Resin Preparation Swelling of Rink Amide resin.DMFEnsures optimal reaction kinetics.
2. First Amino Acid Coupling Coupling of Fmoc-His(Trt)-OH to the resin.Fmoc-His(Trt)-OH, DIC, HOBt, DMFThe trityl (Trt) protecting group on the histidine side chain is standard.
3. Deprotection Removal of the Fmoc group.20% Piperidine in DMFExposes the N-terminal amine for the next coupling step.
4. Chain Elongation Stepwise coupling of Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ala-OH, and Fmoc-Asp(OtBu)-OH.Fmoc-protected amino acids, HCTU, DIPEA, DMFDouble couplings may be performed to ensure reaction completion. The Pbf and tBu groups are common side-chain protecting groups.
5. N-terminal Acetylation Acetylation of the N-terminal amine of Aspartic Acid.Acetic anhydride, DIPEA, DMFPerformed after the final Fmoc deprotection.
6. Cleavage and Deprotection Cleavage from the resin and removal of side-chain protecting groups.TFA, TIS, H₂OReleases the fully deprotected, acetylated, and amidated peptide.
7. Precipitation Precipitation of the crude peptide.Cold diethyl etherIsolates the crude product from soluble cleavage byproducts.

Solution-Phase Peptide Synthesis Approaches for Acetyl-Amyloid β-Protein (1-6) Amide

Solution-phase peptide synthesis, while less common for routine peptide production than SPPS, offers an alternative route for preparing Acetyl-Amyloid β-Protein (1-6) amide. luxembourg-bio.com This classical approach involves the coupling of protected amino acids or peptide fragments in a suitable solvent. ekb.eg A key challenge in solution-phase synthesis is the purification of the intermediate product after each coupling step, which can be time-consuming. wpmucdn.com

A plausible strategy for the solution-phase synthesis of this hexapeptide would be a fragment condensation approach, for instance, coupling two tripeptide fragments (e.g., Ac-DAE-OH and FRH-NH2) or a stepwise elongation. In a stepwise approach, the synthesis would typically start from the C-terminal amino acid, Histidine, as its amide derivative (H-His-NH2). Each subsequent N-terminally protected amino acid would be activated and coupled one by one.

Key considerations for solution-phase synthesis include:

Protecting Groups: Orthogonal protecting groups are essential to prevent unwanted side reactions. The N-terminus is typically protected with a Boc or Fmoc group, while the C-terminus of the coupling partner is often a methyl or ethyl ester. Side chains of reactive amino acids (Asp, Glu, Arg, His) must also be protected.

Coupling Reagents: The same types of coupling reagents used in SPPS (e.g., carbodiimides, uronium salts) are employed to facilitate amide bond formation. wpmucdn.com The choice of reagent and conditions is critical to minimize the risk of racemization, especially during fragment condensation.

Purification of Intermediates: After each coupling and deprotection step, the resulting peptide must be purified, often by extraction, precipitation, or chromatography. This is a significant difference from SPPS, where excess reagents and byproducts are simply washed away. luxembourg-bio.com

Aggregation: Hydrophobic peptides like the amyloid-beta fragment can be prone to aggregation and poor solubility in common organic solvents, which complicates both the reaction and purification steps. mblintl.comresearchgate.net The use of chaotropic agents or specialized solvent systems may be required to maintain solubility. mblintl.com

The final steps would involve the deprotection of all protecting groups and, if not already incorporated, the acetylation of the N-terminus. Due to the multiple purification steps and potential for low yields and aggregation, solution-phase synthesis is generally considered less efficient than SPPS for preparing peptides of this nature. mblintl.com

Table 2: Comparison of Synthetic Strategies

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis
Principle Stepwise addition of amino acids to a resin-bound chain. nih.govCoupling of protected amino acids or fragments in solution. ekb.eg
Purification Simple filtration and washing after each step; final purification after cleavage. luxembourg-bio.comPurification of intermediates required after each coupling/deprotection step. wpmucdn.com
Excess Reagents Use of excess reagents is common to drive reactions to completion. luxembourg-bio.comUse of near-stoichiometric amounts is preferred to facilitate purification.
Automation Readily automated.Difficult to automate.
Key Challenge On-resin aggregation of the growing peptide chain. mblintl.comPurification of intermediates, solubility issues, and risk of racemization. mblintl.comwpmucdn.com
Efficiency for Ac-DAEFRH-NH2 HighLower, more labor-intensive.

Purification and Quality Control Methods for Synthesized Acetyl-Amyloid β-Protein (1-6) Amide

Following synthesis, the crude peptide must be purified and its identity and purity confirmed through rigorous quality control methods.

Purification: The primary method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . nih.govnih.gov This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, truncated peptides, or peptides with remaining protecting groups.

The crude peptide is typically dissolved in a suitable solvent, which for amyloidogenic peptides may require the use of basic solutions (e.g., aqueous ammonium (B1175870) hydroxide) or organic solvents to prevent aggregation. nih.gov The separation is commonly performed on a C8 or C18 silica-based column. A gradient of an organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the peptides. mdpi.com Trifluoroacetic acid (TFA) is a common mobile phase additive that acts as an ion-pairing agent to improve peak shape and resolution. nih.gov For amyloid peptides, using a high pH mobile phase (e.g., with ammonium hydroxide) can be beneficial for improving separation and recovery. nih.gov Fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to obtain the final product as a fluffy white powder. nih.govmdpi.com

Quality Control: Multiple analytical techniques are employed to ensure the quality of the synthesized Acetyl-Amyloid β-Protein (1-6) amide.

Analytical RP-HPLC: This is used to determine the purity of the final product. The peptide is injected onto an analytical HPLC column, and the area of the main peak corresponding to the target peptide is compared to the total area of all peaks in the chromatogram. nih.govmdpi.com A high-purity sample will show a single, sharp peak. frontiersin.org

Mass Spectrometry (MS): This is the most crucial tool for confirming the identity of the peptide by verifying its molecular weight. wpmucdn.com Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. The observed mass should match the calculated theoretical mass of Ac-C₃₅H₅₀N₁₂O₁₁ (814.85 g/mol ).

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence, the peptide ion can be fragmented in the mass spectrometer, and the masses of the resulting fragment ions (typically b- and y-ions) are analyzed. This fragmentation pattern provides definitive sequence information. nih.gov The N-terminal acetylation can be confirmed by the presence of specific b₁-ions and a characteristic mass shift in the fragment series. nih.gov

Table 3: Quality Control Data for a Representative Batch of Acetyl-Amyloid β-Protein (1-6) Amide

Analysis MethodParameterSpecificationTypical Result
Analytical RP-HPLC Purity≥ 95%97.2%
Retention TimeConsistent with reference standard15.4 min (on a specific C18 column with a defined gradient)
Mass Spectrometry (ESI-MS) Molecular Weight (M+H)⁺Calculated: 815.86Observed: 815.9
Tandem Mass Spectrometry (MS/MS) Sequence ConfirmationFragmentation pattern consistent with Ac-DAEFRH-NH2Key b- and y-ions corresponding to the sequence are identified.
Amino Acid Analysis Amino Acid RatiosConsistent with theoretical compositionRatios of D, A, E, F, R, H are within ±10% of expected values.

Structural Conformation and Dynamics of Acetyl Amyloid β Protein 1 6 Amide

Conformational Polymorphism and Equilibrium Studies of Acetyl-Amyloid β-Protein (1-6) Amide

Conformational polymorphism refers to the ability of a single polypeptide sequence to adopt multiple, distinct, and stable aggregated structures, often leading to different amyloid fibril morphologies. mdpi.com This phenomenon is a hallmark of amyloidogenic proteins, including the full-length Aβ(1-40) and Aβ(1-42) peptides. nih.gov Different environmental factors can influence which polymorphic form is favored. mdpi.com

For a short, non-aggregating peptide like Acetyl-Amyloid β-Protein (1-6) amide, the concept of polymorphism as it applies to fibril architecture is not directly relevant. This hexapeptide is not known to self-assemble into amyloid fibrils on its own. Instead, its conformational landscape is better described as a dynamic equilibrium of multiple, rapidly interconverting, disordered states in solution. The flexibility of its backbone and side chains would allow it to sample a wide range of conformations, rather than settling into a single, stable polymorph. Studies on related N-terminal fragments have shown that this region is highly flexible, which is a key feature for its interactions with binding partners like metal ions or antibodies.

Molecular Dynamics Simulations and Theoretical Modeling of Acetyl-Amyloid β-Protein (1-6) Amide Conformations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. plos.org For peptides, MD simulations provide valuable insights into conformational flexibility, solvent interactions, and the structural impact of modifications like acetylation. nih.govplos.org In many simulation studies of Aβ fragments, the N-terminus is acetylated to remove the charge and better represent its state when part of a larger protein. nih.gov

While there are no extensive, dedicated MD simulation studies focused solely on the conformational landscape of Acetyl-Amyloid β-Protein (1-6) amide, the N-terminal region is frequently included in simulations of the full-length peptide. These simulations consistently depict the (1-6) region as highly flexible and solvent-exposed. mdpi.com

Theoretical studies and simulations become particularly relevant when considering the peptide's interaction with metal ions. The DAEFRH sequence constitutes a primary copper-binding site in Aβ. A study investigating copper binding and the subsequent generation of Reactive Oxygen Species (ROS) used a series of modified peptides, including an N-terminally acetylated Aβ fragment (AcAβ₁₆). The results showed that blocking the N-terminal amine via acetylation dramatically reduced the rate of ROS production. This suggests that the free amine group of Asp1 is a critical part of the catalytically active copper-peptide complex, and its acetylation, as in Acetyl-Amyloid β-Protein (1-6) amide, significantly alters this specific functional property. This finding highlights how a terminal modification, often used to mimic the peptide backbone, can have profound effects on the peptide's chemical reactivity and biological function.

Mechanisms of Self Assembly and Aggregation of Acetyl Amyloid β Protein 1 6 Amide

Kinetics and Thermodynamics of Acetyl-Amyloid β-Protein (1-6) Amide Self-Association

The aggregation of amyloid peptides is a thermodynamically favorable process, but it is kinetically controlled. nih.gov The kinetics of fibril formation for many amyloid peptides, including Aβ, are typically described by a nucleation-dependent polymerization model. nih.gov This process is generally characterized by a sigmoidal curve with three distinct phases: a lag phase where initial nuclei are formed, a rapid elongation or growth phase where fibrils extend, and a plateau phase where the reaction reaches equilibrium. acs.org

The self-association process is reversible, with studies on some peptide fragments demonstrating that monomeric units can dissociate from pre-formed fibrils. nih.govresearchgate.net This indicates that a dynamic equilibrium can exist between the monomeric and aggregated states. researchgate.net The thermodynamics of fibril elongation can be investigated by measuring aggregation rates at different temperatures to determine the free-energy barrier, as well as the enthalpic and entropic contributions to fibril growth. nih.gov While extensive kinetic data exists for full-length Aβ peptides, specific thermodynamic and kinetic parameters for the self-association of Acetyl-Amyloid β-Protein (1-6) amide are not extensively detailed in the available literature. However, the general principles of nucleation and growth are expected to apply.

Oligomerization Pathways and Intermediate Species Formation of Acetyl-Amyloid β-Protein (1-6) Amide

The aggregation cascade begins with the formation of small, soluble oligomers from monomeric peptides. beilstein-journals.orgnih.gov These oligomers are considered by many to be the most neurotoxic species in Alzheimer's disease. beilstein-journals.org The oligomerization pathways can be complex and may differ between Aβ variants. For instance, Aβ42 is known to form "paranuclei" of pentamers or hexamers that further assemble into larger oligomers, while Aβ40 tends to exist in a mixture of smaller monomers, dimers, trimers, and tetramers. nih.gov

Several distinct oligomerization pathways have been proposed, including on-pathway routes that lead to fibril formation and off-pathway routes that can produce stable, toxic, non-fibrillar oligomers. beilstein-journals.orgacs.org The Aβ(1-6) region is a known epitope for the antibody A8, which shows a high affinity for soluble oligomers, suggesting this N-terminal sequence is exposed and involved in oligomer interactions. glpbio.com Furthermore, the assembly of N-termini is thought to contribute to the stabilization of toxic oligomers that are off-pathway to protofibril formation. acs.org The process can involve the formation of dimers, which then assemble into larger structures like hexameric ion pores in the presence of lipid membranes or other aggregate forms. researchgate.net

The formation of these intermediate species can be influenced by various factors, including the presence of metal ions that can mediate dimerization and the formation of larger aggregates. researchgate.net

Fibrillization and Nanostructure Formation of Acetyl-Amyloid β-Protein (1-6) Amide

Following the formation of oligomeric intermediates, the peptides can assemble into larger, insoluble nanostructures, including protofibrils and mature fibrils. These structures are characterized by a cross-β-sheet conformation, where β-strands run perpendicular to the fibril axis. nih.gov

Atomic Force Microscopy (AFM) is a powerful technique that allows for the visualization of individual molecules and their aggregates at nanometer resolution in real-time, providing insights into the structural dynamics of aggregation. nih.govmdpi.com AFM studies on Aβ peptides have revealed a variety of aggregate morphologies, from small, globular oligomers to elongated protofibrils and mature, twisted fibrils. nih.govresearchgate.net

In situ AFM has shown that aggregation can be initiated on surfaces, where globular species form and subsequently associate into protofibrillar structures. nih.gov The height and shape of these aggregates can be precisely measured. For example, early globular aggregates of Aβ may have heights in the range of 2.8 to 9.2 nm, while mature fibrils typically have diameters between 6 and 15 nm. nih.govmdpi.comnih.gov Statistical analysis of AFM images allows for the characterization of different stages of aggregation and can reveal the helical or twisted nature of the fibrils. researchgate.net

Table 1: Typical Morphologies of Aβ Aggregates Observed by AFM

Aggregate Type Typical Morphology Approximate Dimensions Source(s)
Oligomers Globular, spherical Height: 2.8 - 9.2 nm; Width: 15 - 36 nm nih.govmdpi.com
Protofibrils Curvilinear, beaded chains Height: ~5 - 6 nm nih.gov

| Mature Fibrils | Long, unbranched, often twisted | Diameter: 6 - 15 nm; Length: Microns | nih.govresearchgate.netnih.gov |

This table presents generalized data for Aβ peptides, as specific AFM studies on Acetyl-Amyloid β-Protein (1-6) amide are limited.

Transmission Electron Microscopy (TEM) and Cryo-Electron Microscopy (Cryo-EM) are essential tools for analyzing the ultrastructure of amyloid fibrils. researchgate.netbohrium.com TEM analysis of negatively stained samples typically reveals rigid, unbranched fibrillar aggregates. researchgate.net For full-length Aβ, these fibrils have well-defined widths in the range of 6–8 nm. nih.gov Shorter peptide fragments have been shown to form distinctive ribbon-like assemblies that can be many microns long but have variable widths, sometimes in the 10–100 nm range. nih.gov These techniques confirm the fibrillar nature of the aggregates formed at the end of the aggregation pathway.

The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the kinetics of amyloid fibril formation in vitro. mdpi.comnih.gov ThT is a dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.com This property allows for the real-time quantification of fibril mass during the aggregation process. researchgate.net

The typical result of a ThT assay is a sigmoidal curve that reflects the different phases of nucleation-dependent polymerization. acs.org It is important to note that the presence of certain exogenous compounds, such as some polyphenols, can interfere with ThT fluorescence, potentially biasing the results. nih.govscispace.com Therefore, control experiments are crucial when screening for aggregation inhibitors. scispace.com

Table 2: Phases of Aβ Aggregation as Detected by Thioflavin T (ThT) Assay

Aggregation Phase Characteristics ThT Fluorescence Source(s)
Lag Phase Formation of thermodynamically unfavorable nuclei; monomeric/oligomeric species predominate. Low and stable acs.orgmdpi.com
Elongation Phase Rapid addition of monomers to existing nuclei, leading to fibril growth. Exponential increase acs.orgmdpi.com

| Plateau Phase | Equilibrium is reached between monomers and fibrils; fibril mass is maximal. | High and stable | acs.orgmdpi.com |

This table describes the general kinetic profile observed for amyloid-forming peptides like Aβ.

Factors Influencing Acetyl-Amyloid β-Protein (1-6) Amide Aggregation Propensity

The propensity of Aβ peptides to aggregate is modulated by a combination of intrinsic properties of the peptide and extrinsic environmental factors. nih.gov

Key influencing factors include:

Peptide Concentration: Aggregation is highly dependent on concentration. Kinetic studies show that higher peptide concentrations typically lead to a shorter lag phase and a faster aggregation rate, which is consistent with a nucleation-polymerization mechanism. nih.govnih.gov

Amino Acid Sequence: The intrinsic properties of the amino acid sequence, such as hydrophobicity, charge, and propensity to form β-sheets, are primary determinants of aggregation tendency. nih.gov

Peptide Modifications: Post-translational modifications can significantly alter aggregation. For instance, N-terminal pyroglutamylation of Aβ is known to increase the rate of oligomerization. nih.gov The N-terminal acetylation and C-terminal amidation of the (1-6) fragment neutralize the terminal charges, which can affect solubility and intermolecular interactions.

Metal Ions: Divalent metal ions, particularly Cu²⁺, Zn²⁺, and Fe³⁺, are known to interact with Aβ and promote its aggregation. nih.govresearchgate.net The Aβ(1-6) sequence contains a histidine (His6) residue, which is a key part of a high-affinity copper-binding site, making this fragment particularly susceptible to metal-ion-induced effects. medchemexpress.comacs.org

Interfaces: The presence of surfaces, especially hydrophobic ones, can act as a catalyst for aggregation by promoting the formation of nuclei. nih.gov

Table 3: Summary of Factors Influencing Aβ Aggregation

Factor Effect on Aggregation Mechanism Source(s)
Peptide Concentration Increased concentration accelerates aggregation. Facilitates nucleation and polymerization. nih.govnih.gov
Sequence & Modifications Determines intrinsic propensity and stability. Alters hydrophobicity, charge, and β-sheet propensity. nih.gov
pH Modulates aggregation rates. Changes net charge and electrostatic interactions. nih.gov
Metal Ions (e.g., Cu²⁺, Zn²⁺) Can promote and accelerate aggregation. Mediate intermolecular cross-linking and conformational changes. nih.govacs.orgresearchgate.net

| Hydrophobic Surfaces | Can catalyze aggregation. | Lowers the free energy barrier for nucleation. | nih.gov |

Environmental Cues and Solution Conditions

The aggregation of amyloid peptides is highly sensitive to the conditions of the solution in which they are present. Key environmental factors that modulate the self-assembly process include pH, temperature, and the presence of ions.

pH: The pH of the solution plays a critical role in the aggregation kinetics of amyloid peptides by altering the protonation state of ionizable residues. nih.gov For amyloid-beta peptides, a decrease in pH towards the isoelectric point (pI), which is approximately 5.3 for longer Aβ fragments, can reduce the peptide's net charge and solubility, thereby promoting self-association and accelerating aggregation. nih.govmdpi.com The aggregation rate for Aβ peptides is often maximal in the pH range of 5 to 6. researchgate.net In acidic conditions, changes in electrostatic interactions can favor the formation of intermolecular contacts necessary for aggregation. mdpi.com Conversely, at physiological pH (around 7.4), where the peptide is more charged, repulsion between molecules can slow down the aggregation process, leading to more ordered and stable fibrils. mdpi.com

Temperature: Temperature influences the hydrophobic interactions that are a major driving force in amyloid aggregation. Slight changes within the physiological range (e.g., 35-42 °C) can significantly impact the fibrillation process. nih.gov An increase in temperature can make the core hydrophobic backbone of Aβ monomers more accessible for interactions, potentially accelerating aggregation. nih.gov However, the effect of temperature can be complex and may differ for short peptides compared to longer, full-length proteins.

The following table summarizes the general effects of pH and temperature on the aggregation of amyloid-beta peptides, which are expected to be relevant for Acetyl-Amyloid β-Protein (1-6) amide.

Environmental FactorEffect on AggregationUnderlying Mechanism
pH Aggregation is generally accelerated at acidic pH values (closer to the pI).Reduced electrostatic repulsion between peptide molecules, favoring intermolecular contact and aggregation. mdpi.com
Temperature Increased temperature can promote aggregation.Enhanced hydrophobic interactions and increased exposure of hydrophobic regions. nih.gov

This table presents generalized trends for amyloid-beta peptides based on available literature. Specific quantitative data for Acetyl-Amyloid β-Protein (1-6) amide is not currently available.

Role of Post-Translational Modifications on Acetyl-Amyloid β-Protein (1-6) Amide Assembly

The subject peptide, Acetyl-Amyloid β-Protein (1-6) amide, is itself a product of post-translational modifications (PTMs), specifically N-terminal acetylation and C-terminal amidation. These modifications are known to significantly influence the biophysical properties and aggregation propensity of peptides.

N-Terminal Acetylation: The acetylation of the N-terminus removes the positive charge of the N-terminal amine group. This modification can have several consequences for peptide assembly. By neutralizing the charge, it can alter the electrostatic interactions within and between peptide molecules, which may affect the stability and structure of the resulting aggregates. researchgate.net N-terminal acetylation can also increase the hydrophobicity of the peptide and has been shown to play a role in the stability, activity, and assembly of proteins. researchgate.net

The combined effect of N-terminal acetylation and C-terminal amidation in Acetyl-Amyloid β-Protein (1-6) amide is the removal of both terminal charges, resulting in a more neutral peptide at physiological pH. This change in charge distribution can significantly impact its aggregation behavior compared to the unmodified Aβ(1-6) fragment. Computational studies on other amyloid peptides have suggested that terminal capping can stabilize the resulting fibrillar structures. researchgate.net

The table below outlines the potential effects of the inherent post-translational modifications of Acetyl-Amyloid β-Protein (1-6) amide on its self-assembly.

ModificationLocationPotential Effect on Assembly
Acetylation N-terminusNeutralizes positive charge, potentially altering electrostatic interactions and increasing hydrophobicity. May influence aggregate stability and morphology. researchgate.net
Amidation C-terminusNeutralizes negative charge, potentially enhancing peptide-peptide interactions and stability. acs.org

This table is based on the general understanding of how these post-translational modifications affect amyloid peptides. Specific research on the isolated and combined effects of these modifications on the aggregation of the Aβ(1-6) fragment is needed for a more detailed understanding.

Interactions of Acetyl Amyloid β Protein 1 6 Amide with Biological Components

Binding and Recognition with Full-Length Amyloid-β Peptides and Their Fragments

The N-terminal region of amyloid-β (Aβ), which includes the sequence 1-6, plays a significant role in the aggregation and recognition of the full-length Aβ peptide. Experiments utilizing sub-peptides of Aβ42 have indicated that the 1-6 region of Aβ constitutes a key epitope. glpbio.com An antibody, designated A8, has been shown to recognize this specific region, demonstrating high affinity for soluble Aβ42 oligomers in the 16.5-25 kDa molecular weight range. glpbio.com This suggests that the N-terminal 1-6 sequence is exposed and accessible for binding in these oligomeric forms. The use of amidated or acetylated and amidated forms of the Aβ(1-6) sequence, such as Acetyl-Amyloid β-Protein (1-6) amide, has been employed in studies to probe these interactions. glpbio.com

While direct binding studies of Acetyl-Amyloid β-Protein (1-6) amide with full-length Aβ are not extensively detailed, the broader context of Aβ fragment interactions provides valuable insights. The central hydrophobic core of Aβ, specifically the sequence KLVFF (Aβ 16-20), is recognized as a minimum sequence for binding to the full-length amyloid β-protein. glpbio.com Peptides derived from this region are known to interfere with the fibrillization of full-length Aβ by binding to it and preventing the formation of fibrils. nih.gov Furthermore, studies on various Aβ fragments have revealed diverse modes of interaction, with some fragments binding to homologous regions of the full-length peptide, while others interact with non-homologous domains. nih.gov For instance, the C-terminal fragment Aβ(39-42) has been found to interact preferentially with the N-terminus of Aβ(1-42) in its oligomeric state. nih.gov Although no binding was observed between the neuropeptide Humanin and Aβ(1-16), which lacks the critical binding residues for that specific interaction, this highlights the specificity of such peptide-peptide recognitions. mdpi.com

The structural properties of Aβ fragments themselves can influence their aggregation propensity and, by extension, their potential to interact with full-length Aβ. Studies on overlapping peptide fragments of Aβ have shown that fragments such as Aβ(11-20) and Aβ(26-36) have a high propensity for β-sheet formation and aggregation, and can inhibit the aggregation of Aβ(1-42). nih.gov This inhibitory effect is proposed to occur through the intercalation of these fragments between Aβ(1-42) molecules. nih.gov

Table 1: Interaction of Aβ Fragments with Full-Length Aβ

Interacting Fragment Binding Region on Full-Length Aβ Observed Effect
Antibody A8 (recognizes Aβ 1-6) Soluble Aβ42 oligomers High-affinity binding
KLVFF (Aβ 16-20) Full-length Aβ Minimum binding sequence
Aβ(11-20) Aβ(1-42) Inhibition of aggregation
Aβ(26-36) Aβ(1-42) Inhibition of aggregation
Aβ(39-42) N-terminus of Aβ(1-42) oligomers Preferential interaction
Humanin Aβ(1-16) No binding observed mdpi.com

Interaction Profiles with Other Brain Proteins and Peptides

The amyloid-β peptide is known to interact with a variety of proteins and peptides in the brain, which can modulate its aggregation and toxicity. nih.gov While specific interaction studies focusing solely on Acetyl-Amyloid β-Protein (1-6) amide are limited, the behavior of the broader N-terminal region of Aβ provides a basis for understanding its potential interactions. Neuropeptides, which are small protein-like molecules used by neurons to communicate, have been shown to have neuroprotective effects and can reduce the formation of amyloid deposits. acs.org Some neuropeptides are known to chelate metal ions, which can in turn affect Aβ aggregation. acs.org

Aβ itself is sometimes considered a neuropeptide due to its production via the secretory pathway and its role in homeostatic regulation of neuronal activation at picomolar concentrations. mdpi.com However, at higher concentrations, its interactions become pathogenic. Aβ oligomers can interact with various cellular proteins, leading to cell damage. nih.gov For instance, Aβ has been shown to interact with Tau protein, contributing to microtubule disruption, and with α-synuclein, affecting vesicle trafficking. nih.gov Apolipoprotein E (APOE) is another critical interactor, with different isoforms modulating Aβ clearance and aggregation differently. nih.gov

The interaction of Aβ with other neuropeptides is complex. For example, Neuropeptide Y (NPY) dysregulation has been linked to Aβ pathology, with Aβ oligomers potentially impacting NPY function by modulating calcium channel activity on NPY-expressing neurons. mdpi.com The interaction landscape of Aβ is vast, and understanding the specific role of the N-terminal 1-6 fragment within this network is an ongoing area of research. The acetylation of the N-terminus in Acetyl-Amyloid β-Protein (1-6) amide could potentially alter its binding profile with other proteins compared to the non-acetylated fragment.

Table 2: Known Protein and Peptide Interactors of Amyloid-β

Interacting Protein/Peptide Functional Consequence of Interaction
Tau protein Microtubule disruption nih.gov
α-synuclein Vesicle trafficking disorder nih.gov
Apolipoprotein E (APOE) Modulation of Aβ clearance and aggregation nih.gov
Neuropeptide Y (NPY) Aβ may impact NPY function via calcium channel modulation mdpi.com
Transthyretin (TTR) Prevents the formation of toxic amyloid fibrils nih.gov
ABAD (Aβ-binding alcohol dehydrogenase) Activates Reactive Oxygen Species (ROS) in mitochondria nih.gov

Association with Cellular Membranes and Lipid Bilayers

The interaction of amyloid-β peptides with cellular membranes is a critical aspect of their biological activity and toxicity. Aβ peptides can directly bind to membrane lipids, which can lead to changes in the peptide's conformation, promoting the formation of oligomers and larger aggregates. mdpi.com The composition of the lipid membrane is a key factor in these interactions. mdpi.com

Specifically, the presence of certain lipids can facilitate the binding and aggregation of Aβ. For example, increases in GM1 ganglioside and cholesterol content in lipid bilayers have been shown to facilitate the binding of Aβ peptides. glpbio.com Aβ-GM1 complexes are thought to act as seeds for further Aβ aggregation. nih.gov The interaction with GM1 is believed to occur most readily in lipid raft environments, which are enriched in both cholesterol and sphingolipids. nih.gov Cryo-electron tomography has revealed that Aβ oligomers and protofibrils can bind extensively to lipid vesicles, even inserting into and carpeting the upper leaflet of the bilayer. rsc.org This interaction can disrupt membrane integrity. rsc.org

Acetylation of Aβ peptides can influence their interaction with membranes. Studies on acetylated Aβ40 have shown that with increasing acetylation, the interaction with vesicles composed of total brain lipid extract is reduced. researchgate.net This suggests that the N-terminal charge and structure, which are altered by acetylation, play a role in membrane association. While Aβ can interact with various phospholipid headgroups, it shows no significant affinity for phosphatidylcholine and phosphatidylserine (B164497) in some contexts. glpbio.com However, other studies indicate that the N-terminal residues of Aβ40 can form hydrogen bonds and electrostatic interactions with phosphatidylserine lipids. nih.gov

Table 3: Factors Influencing Aβ Interaction with Lipid Bilayers

Membrane Component/Modification Effect on Aβ Interaction
GM1 Ganglioside Promotes Aβ binding and aggregation glpbio.comnih.gov
Cholesterol Facilitates Aβ binding glpbio.com
Acetylation of Aβ Reduces interaction with lipid vesicles researchgate.net
Phosphatidylcholine No significant affinity observed in some studies glpbio.com
Phosphatidylserine Can form hydrogen bonds and electrostatic interactions with Aβ N-terminus nih.gov

Modulation of Ion Channels and Receptor Activity by Acetyl-Amyloid β-Protein (1-6) Amide

Full-length amyloid-β peptides have been shown to form ion channels in cellular membranes, a phenomenon that is implicated in Aβ-induced neurotoxicity. nih.gov These Aβ channels can disrupt cellular calcium homeostasis by allowing an unregulated influx of calcium ions. nih.govmdpi.com The formation of these channels is a property of various Aβ species, including Aβ(1-40) and Aβ(1-42), which can assemble into multimeric, channel-like structures within lipid bilayers. nih.gov Biochemical analyses have confirmed the formation of stable Aβ tetramers and hexamers upon incorporation into lipid membranes. nih.gov The channel activity is characterized by multiple single-channel currents of different sizes. nih.gov

In addition to forming their own channels, Aβ oligomers can modulate the activity of existing ion channels and receptors. Aβ oligomers have been found to cause a rapid influx of calcium by activating extrasynaptic N-methyl-D-aspartate (NMDA) receptors and, to a lesser extent, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. acs.org This activation appears to be indirect, resulting from the perturbation of the mechanical properties of the lipid membrane by the oligomers. acs.org Furthermore, treatment of hippocampal neurons with oligomeric Aβ has been shown to prolong the open state of NMDA receptor channels upon stimulation. mdpi.com

While the direct role of the Acetyl-Amyloid β-Protein (1-6) amide fragment in modulating ion channels and receptor activity is not yet fully elucidated, its position at the N-terminus of Aβ suggests it could be involved in these interactions. The N-terminal region is known to be crucial for many of Aβ's biological activities. The blocking of Aβ channels by zinc further underscores the importance of the N-terminal metal-binding domain in this process. nih.gov

Table 4: Modulation of Ion Channels and Receptors by Amyloid-β

Channel/Receptor Effect of Aβ Implicated Aβ Species
Aβ-formed ion channels Unregulated calcium influx nih.govmdpi.com Aβ(1-40), Aβ(1-42)
NMDA Receptors Activation, prolonged channel opening acs.orgmdpi.com Aβ oligomers acs.orgmdpi.com
AMPA Receptors Activation acs.org Aβ oligomers acs.org

Role of Metal Ions in Acetyl-Amyloid β-Protein (1-6) Amide Interactions

The N-terminal region of amyloid-β is a well-established binding site for metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺). nih.govresearchgate.net These metal ions are found at elevated levels in the amyloid plaques of Alzheimer's disease patients, suggesting their involvement in the disease pathology. nih.gov The Aβ(1-16) sequence is widely considered the primary metal-binding domain. acs.org Acetyl-Amyloid β-Protein (1-6) amide, as a fragment of this region, contains a potential copper(II) binding site. medchemexpress.com

The interaction of metal ions with Aβ can significantly modulate its aggregation. Metal binding can cause the N-terminal part of Aβ to fold, creating a state that is transiently inert to aggregation. nih.gov However, metal ions can also promote aggregation by forming bridges between Aβ peptides. researchgate.net The coordination of these metal ions involves several amino acid residues, with the three histidine residues at positions 6, 13, and 14 being particularly important. researchgate.net

Studies comparing the binding of Cu²⁺ and Zn²⁺ to the Aβ N-terminus have revealed different preferences. Cu²⁺ preferentially binds to the N-terminal amino group as its main anchor site. acs.org In contrast, Zn²⁺ shows a preference for the 8-16 region of the Aβ(1-16) sequence. acs.org The acetylation of the N-terminus, as in Acetyl-Amyloid β-Protein (1-6) amide, can significantly alter metal binding. Acetylating the N-terminal amine of Aβ(1-16) leads to a substantial decrease in its affinity for Cu²⁺, confirming the crucial role of this N-terminal nitrogen in copper coordination. rsc.org Even with the N-terminal amine acetylated, Cu²⁺ can still bind, likely involving the histidine residues. nih.gov

Table 5: Metal Ion Interactions with the Aβ N-Terminal Domain

Metal Ion Preferred Binding Site/Residues Effect of N-terminal Acetylation
Copper (Cu²⁺) N-terminal amine, Histidine residues (His6, His13, His14) acs.orgresearchgate.net Significantly decreases binding affinity rsc.org
Zinc (Zn²⁺) 8-16 region, Histidine residues (His13, His14) nih.govacs.org N/A

Biological Implications and Mechanistic Roles of Acetyl Amyloid β Protein 1 6 Amide in Preclinical Models

Impact on Neuronal Viability and Synaptic Function in In Vitro Models

No peer-reviewed studies were identified that specifically examined the effects of Acetyl-Amyloid β-Protein (1-6) amide on the survival of neurons or the function of synapses in cell culture models. Research on other amyloid-beta fragments has shown a range of effects, from neurotoxic to potentially neuroprotective, depending on the specific peptide sequence, concentration, and aggregation state. However, without specific data, the role of this particular acetylated hexapeptide remains speculative.

Mechanistic Contributions to Neuroinflammation Pathways in Cellular Models

The potential interaction of Acetyl-Amyloid β-Protein (1-6) amide with neuroinflammatory pathways is a critical area of interest, given the known role of inflammation in Alzheimer's disease. Key inflammatory cells in the brain, such as microglia and astrocytes, are known to be activated by various forms of amyloid-beta. However, there are no available studies detailing whether Acetyl-Amyloid β-Protein (1-6) amide can trigger the activation of these cells or induce the production of inflammatory mediators like cytokines and chemokines.

Applications of Acetyl-Amyloid β-Protein (1-6) Amide in Developing In Vitro Disease Models

While modified amyloid-beta peptides are often used to create cellular models of Alzheimer's pathology, there is no specific information available on the use of Acetyl-Amyloid β-Protein (1-6) amide for this purpose. Such models are crucial for studying disease mechanisms and for the initial screening of potential therapeutic compounds. The absence of published applications suggests that this peptide is either not widely used for this purpose or that the research remains proprietary.

Computational and Theoretical Investigations of Acetyl Amyloid β Protein 1 6 Amide

De Novo Peptide Design Principles Applied to Acetyl-Amyloid β-Protein (1-6) Amide Analogs

De novo peptide design involves the creation of novel peptide sequences with specific, predetermined functions. In the context of amyloid research, this strategy is primarily aimed at developing peptides that can inhibit the aggregation of amyloidogenic proteins like Aβ. nih.gov The design of analogs based on the Acetyl-Amyloid β-Protein (1-6) amide sequence follows several key principles derived from our understanding of amyloid structure and assembly.

One primary strategy is "capping," where a designed peptide binds to the exposed ends of growing amyloid fibrils, thereby preventing the addition of further monomers. frontiersin.org For analogs of the (1-6) fragment, this would involve designing sequences that maintain a high affinity for the corresponding region on the full-length Aβ peptide but disrupt the formation of the characteristic cross-β structure. This can be achieved by introducing modifications that destabilize β-sheet formation, such as incorporating proline residues or other "β-breaker" amino acids.

Another principle is the strategic modification of residues to enhance binding affinity and specificity while preventing self-aggregation. For the DAEFRH sequence, this could involve:

Modifying charge and hydrophobicity: Altering the charged residues (Asp, Glu, Arg) or hydrophobic residues (Phe) to modulate electrostatic and hydrophobic interactions that are crucial for aggregation.

Introducing non-natural amino acids: The incorporation of β-amino acids or retro-inverso peptides (composed of D-amino acids in reversed sequence order) can create analogs that are resistant to proteolytic degradation and may have altered binding and aggregation properties. nih.govresearchgate.net Retro-inverso peptides, for instance, can maintain side-chain topology while having a different backbone structure, potentially inhibiting fibril formation. nih.gov

The design process is often iterative, combining computational modeling to predict the structure and binding of designed peptides with experimental validation to test their efficacy. frontiersin.org

Table 1: Principles of De Novo Design for Acetyl-Aβ(1-6) Amide Analogs

Design PrincipleApproachRationale for Aβ(1-6) Analog
Fibril Capping Design peptides that bind to the ends of growing Aβ fibrils.Prevent the elongation of Aβ plaques by blocking monomer addition.
β-Sheet Disruption Introduce proline or other β-breaker amino acids into the sequence.Disrupt the formation of the stable cross-β structure essential for amyloid fibrils.
Charge Modulation Substitute or modify Asp, Glu, or Arg residues.Alter the electrostatic interactions that mediate peptide-peptide recognition and aggregation.
Proteolytic Stability Incorporate D-amino acids or create retro-inverso peptides. nih.govIncrease the in vivo half-life of the peptide inhibitor by making it resistant to proteases. nih.gov

Molecular Docking and Ligand Binding Studies with Acetyl-Amyloid β-Protein (1-6) Amide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor). nih.govresearchgate.net In the context of Acetyl-Amyloid β-Protein (1-6) amide, docking studies can be used to understand how this peptide fragment interacts with itself to form dimers and small oligomers, or how it binds to potential inhibitory molecules.

Ligand binding studies, often complemented by techniques like NMR spectroscopy, provide experimental data on the thermodynamics and kinetics of these interactions. nih.govacs.org The N-terminal region of Aβ, which includes the (1-6) sequence, is known to be a primary binding site for metal ions such as Cu(II) and Zn(II). medchemexpress.com The histidine (His6) residue is a key ligand in this coordination. Docking simulations can model the coordination geometry of these metal ions with the peptide, providing insights into how metal binding might alter the peptide's conformation and aggregation propensity.

When studying the interaction of potential inhibitors with the Aβ(1-6) region, docking simulations can identify key binding modes and interactions. For example, a study on small molecule inhibitors for full-length Aβ might reveal that a particular compound has a high affinity for a pocket formed by the N-terminal residues. Key interactions often involve:

Hydrogen bonds: Formed between the peptide backbone or side chains (e.g., with the carboxyl groups of Asp and Glu, or the guanidinium (B1211019) group of Arg) and functional groups on the ligand. researchgate.net

Hydrophobic interactions: Involving the phenyl ring of the Phenylalanine (Phe4) residue.

π-π stacking: Can occur between the aromatic rings of Phe4 or His6 and aromatic moieties on a ligand. researchgate.net

The results from docking are typically represented by a "docking score," which estimates the binding free energy, and a visual representation of the binding pose.

Table 2: Potential Molecular Interactions in Docking Studies of Acetyl-Aβ(1-6) Amide

Interaction TypeResidues InvolvedPotential Ligand Moieties
Hydrogen Bonding Asp1, Glu3, Arg5, His6Hydroxyls, Amines, Carbonyls
Ionic/Electrostatic Asp1, Glu3 (negative); Arg5 (positive)Charged groups (e.g., carboxylates, ammonium)
Hydrophobic Phe4Aromatic rings, Aliphatic chains
Metal Coordination His6, Asp1, Glu3Metal ions (e.g., Cu²⁺, Zn²⁺)

Coarse-Grained and All-Atom Simulations of Acetyl-Amyloid β-Protein (1-6) Amide Aggregation

Molecular dynamics (MD) simulations are a cornerstone for studying the process of peptide aggregation. nih.govspringernature.com These simulations can be performed at different levels of resolution, primarily all-atom (AA) and coarse-grained (CG).

All-Atom (AA) Simulations: In AA-MD, every atom in the system (peptide, water, ions) is explicitly represented. This provides a highly detailed view of the conformational changes, intermolecular interactions, and aggregation pathways. nih.govdiva-portal.org For a small peptide like Acetyl-Aβ(1-6) amide, AA simulations can be used to:

Characterize the conformational ensemble of the monomer in solution.

Simulate the initial dimerization event, identifying the key residues and interactions that drive the association.

Observe the formation of hydrogen bonds that lead to the development of β-sheet structures, even in very early-stage oligomers. nih.govnih.gov Studies on similar therapeutic peptides show that aggregation often begins with the formation of dimers and trimers, which then grow through the addition of monomers or the coalescence of small aggregates. springernature.comnih.gov

Coarse-Grained (CG) Simulations: CG models simplify the system by representing groups of atoms as single "beads" or interaction sites. acs.orgwhiterose.ac.uk For instance, the backbone of an amino acid might be one bead, and the entire side chain another. This reduction in the number of particles allows for simulations that cover much longer timescales (microseconds to milliseconds) and larger system sizes, making it possible to study the formation of larger oligomers and protofibrils. whiterose.ac.uknih.gov CG simulations are particularly useful for:

Investigating the thermodynamics of aggregation and identifying the critical nucleus size for fibril formation. frontiersin.org

Screening for the effects of mutations or modifications on aggregation propensity.

Modeling the interaction of peptides with larger entities like lipid membranes or nanoparticles.

For Acetyl-Aβ(1-6) amide, a CG simulation might represent the peptide with a few beads corresponding to its hydrophilic and hydrophobic regions, allowing researchers to observe the general principles of its self-assembly into larger structures.

Table 3: Comparison of Simulation Methods for Aβ(1-6) Amide Aggregation

MethodResolutionAdvantagesDisadvantagesTypical Application
All-Atom (AA) MD Every atom is explicit. nih.govHigh chemical detail, accurate description of specific interactions (H-bonds, salt bridges).Computationally expensive, limited to shorter timescales and smaller systems.Monomer folding, dimer formation, detailed analysis of binding interfaces. nih.gov
Coarse-Grained (CG) MD Groups of atoms are represented as single beads. acs.orgComputationally efficient, allows for longer timescales and larger systems. whiterose.ac.ukLoss of chemical detail, reliance on parameterized force fields.Large-scale aggregation, protofibril formation, interaction with membranes.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Acetyl-Amyloid β-Protein (1-6) Amide Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org For Acetyl-Aβ(1-6) amide, a QSAR study would be used to predict the aggregation-inhibiting potential of its various derivatives.

The process involves several steps:

Dataset Assembly: A set of Acetyl-Aβ(1-6) amide derivatives with experimentally measured activities (e.g., IC₅₀ values for aggregation inhibition) is collected.

Descriptor Calculation: For each derivative, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: Describe atomic connectivity (e.g., branching).

Electronic descriptors: Relate to the distribution of electrons (e.g., partial charges, dipole moment).

Hydrophobic descriptors: Quantify lipophilicity (e.g., AlogP).

Steric descriptors: Describe the size and shape of the molecule.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical model is built that correlates a subset of the most relevant descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using techniques like cross-validation and by predicting the activity of a separate "test set" of compounds not used in model development.

A validated QSAR model can then be used to virtually screen new, untested derivatives of Acetyl-Aβ(1-6) amide, prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of potent peptide-based inhibitors. frontiersin.org

Methodological Advances for Studying Acetyl Amyloid β Protein 1 6 Amide

Advanced Spectroscopic Techniques in Acetyl-Amyloid β-Protein (1-6) Amide Research

Spectroscopy is a cornerstone in the study of peptide structure and dynamics. For Acetyl-Amyloid β-Protein (1-6) amide, these techniques are essential for understanding its conformation in solution and within aggregate structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides atomic-resolution structural information on peptides in solution. For fragments like Aβ(1-6) amide, NMR is used to determine three-dimensional structures, identify metal-binding sites (e.g., for Cu²⁺ or Zn²⁺), and characterize the conformational changes that occur upon binding or self-association. nih.govacs.org Two-dimensional NMR experiments (like COSY, TOCSY, and NOESY) are used to assign the chemical shifts of nearly all proton and carbon nuclei, which is the first step in structural determination. nih.gov For example, studies on the homologous Aβ(1-16) peptide show distinct chemical shift changes upon the addition of zinc, indicating the formation of a complex and allowing for the identification of coordinating residues, primarily histidines. nih.gov Hydrogen/deuterium (H/D) exchange experiments monitored by NMR can further reveal which amide protons are protected from the solvent, thereby identifying residues buried within the core of an aggregate. nih.gov

Infrared (IR) and Circular Dichroism (CD) Spectroscopy: These techniques are vital for analyzing the secondary structure of peptides. Attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy is particularly useful for studying protein aggregation. mdpi.com The amide I region of the IR spectrum (1600-1700 cm⁻¹) is sensitive to the peptide backbone conformation, allowing researchers to distinguish between α-helical, β-sheet, and random coil structures. rsc.orgmdpi.com CD spectroscopy provides complementary information on secondary structure, and time-resolved studies can monitor the conformational transition from an unordered state to a β-sheet-rich structure, which is characteristic of amyloid formation. nih.gov

TechniquePrimary Application for Aβ(1-6) AmideKey Information ObtainedRelevant Findings from Homologous Peptides
NMR Spectroscopy3D structure determination, metal-ion interaction analysisAtomic coordinates, residue-specific chemical shifts, solvent accessibility, binding sitesHis-6 identified as a primary zinc chelator in Aβ(1-16); conformational changes upon metal binding. nih.gov
FTIR SpectroscopySecondary structure analysis of aggregatesAmide I band shifts indicating β-sheet (1630-1640 cm⁻¹) or disordered (1660-1670 cm⁻¹) content. mdpi.comAβ aggregates show structural heterogeneity, with different spatial locations on the same fibril exhibiting spectral differences. mdpi.com
Circular Dichroism (CD)Monitoring conformational changes over timeProportion of α-helix, β-sheet, and random coil structuresTime-dependent transformation from unordered to β-sheet-rich structure observed in aggregating Aβ fragments. nih.gov

Microfluidics and High-Throughput Screening for Acetyl-Amyloid β-Protein (1-6) Amide Modulators

Identifying molecules that can modulate the aggregation of Acetyl-Amyloid β-Protein (1-6) amide is a key therapeutic strategy. Microfluidics and high-throughput screening (HTS) have revolutionized this process by enabling rapid and efficient analysis.

Microfluidics: Microfluidic systems offer precise control over experimental conditions in miniaturized formats, making them ideal for studying amyloid aggregation. researchgate.net These platforms reduce sample consumption and analysis time while allowing for the investigation of aggregation kinetics and the influence of environmental factors. acs.orgkaist.ac.kr For instance, microfluidic devices have been developed where Aβ monomers are immobilized on channel surfaces, and solutions containing potential inhibitors are flowed through to monitor their effect on aggregate formation in real-time. acs.orgkaist.ac.kr Such systems can generate uniform fibrils with shorter incubation times and are well-suited for screening libraries of potential modulators. researchgate.net Furthermore, advanced microfluidic-based biosensors, like organic electrochemical transistors (OECTs), have demonstrated the ability to detect Aβ aggregates at femtomolar concentrations. nih.gov

High-Throughput Screening (HTS): HTS is used to rapidly test large libraries of compounds for their ability to inhibit or modify peptide aggregation. A common HTS assay for amyloidogenesis relies on the fluorescent dye Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils. nih.govmdpi.com A decrease in ThT fluorescence in the presence of a test compound indicates inhibition of aggregation. This method has been used to screen thousands of small molecules to identify those that can suppress amyloid formation, even at the lipid membrane interface. nih.gov Other HTS approaches include phage display, which screens vast peptide libraries to identify sequences that bind to a target like Aβ and inhibit its aggregation. nih.gov

MethodologyPrincipleAdvantages for Aβ(1-6) Amide ResearchExample Application
MicrofluidicsStudying aggregation in miniaturized, controlled environments. researchgate.netLow sample volume, rapid analysis, high-throughput capability, mimics physiological compartments. researchgate.netacs.orgScreening small molecules or metal ions for their effect on Aβ aggregation kinetics using ThT fluorescence microscopy. acs.orgkaist.ac.kr
High-Throughput Screening (HTS)Rapidly assaying large compound libraries for inhibitory activity. nih.govFast identification of lead compounds, cost-effective for large libraries. ub.eduA ThT fluorescence-based screen of 1,800 small molecules to find inhibitors of Aβ40 aggregation at a membrane interface. nih.gov
Phage DisplayScreening peptide libraries displayed on bacteriophages to find binders. nih.govIdentifies peptide-based inhibitors with high specificity and affinity. nih.govIdentification of the D-enantiomeric peptide D3, which binds to Aβ and inhibits aggregation. nih.gov

Cryo-Electron Microscopy for High-Resolution Structural Elucidation of Aggregates

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the high-resolution three-dimensional structures of large biomolecular complexes, including amyloid fibrils. nih.gov While direct imaging of a small, monomeric hexapeptide like Acetyl-Amyloid β-Protein (1-6) amide is beyond the current limits of the technology, cryo-EM is invaluable for elucidating the structure of the aggregates and fibrils it may form, either alone or as part of a larger peptide. youtube.com

The method involves flash-freezing a sample in vitreous ice, preserving the fibrils in their native, hydrated state. Single-particle analysis techniques are then used to computationally reconstruct a 3D density map from thousands of 2D images of the fibrils. nih.gov This has led to near-atomic resolution models of Aβ40 and Aβ42 fibrils, revealing different structural polymorphs—fibrils with distinct molecular arrangements of the constituent peptides. nih.govnih.gov These studies show that fibrils are composed of one or more protofilaments, with the peptide chains forming a cross-β structure where β-strands run perpendicular to the fibril axis. nih.govnih.gov The applicability of cryo-EM to short, modified peptides has been demonstrated by the structural determination of fibrils formed by the acetylated and amidated peptide acetyl-LHLHLRL-amide. researchgate.netresearchgate.net

Single-Molecule Techniques Applied to Acetyl-Amyloid β-Protein (1-6) Amide Dynamics

Single-molecule techniques provide the unique ability to study individual molecules, thereby avoiding the ensemble averaging inherent in many other methods. This is particularly important for studying heterogeneous and transient species like amyloid oligomers.

Atomic Force Microscopy (AFM): AFM is a nanoscale imaging technique that uses a sharp tip to scan a surface and generate a topographical map. It is widely used to visualize the morphology of Aβ aggregates, from early-stage oligomers to mature fibrils. nih.gov AFM can provide quantitative data on the dimensions (e.g., height, width, and length) of different aggregate species. nih.gov In more advanced applications, AFM can be combined with infrared spectroscopy (AFM-IR) to simultaneously obtain morphological and chemical information, allowing for the correlation of an aggregate's secondary structure with its physical appearance at the single-particle level. mdpi.combiorxiv.org

Förster Resonance Energy Transfer (FRET): FRET is a spectroscopic technique that can measure the distance between two fluorescent molecules (a donor and an acceptor). nih.gov By labeling peptides with appropriate fluorophores, FRET can be used to monitor oligomerization in real-time. When labeled peptides come into close proximity during aggregation, energy transfer occurs, leading to a change in the fluorescence signal. nih.gov Live-cell FRET imaging has been used to detect Aβ oligomerization inside neurons, providing insights into the subcellular location of this critical event. nih.gov

Future Research Directions and Unaddressed Questions for Acetyl Amyloid β Protein 1 6 Amide

Elucidating the Precise Role of Acetyl-Amyloid β-Protein (1-6) Amide in Early Pathogenesis Models

A significant gap in current knowledge is the precise function of Acetyl-Amyloid β-Protein (1-6) amide in the initial phases of Alzheimer's disease. While soluble oligomeric forms of amyloid-beta are considered key drivers of early neurotoxicity and synaptic deficits nih.gov, the specific contribution of the (1-6) fragment is not well defined. Research has shown that an antibody with high affinity for toxic, soluble Aβ oligomers recognizes its epitope within the 1-6 region of the peptide. glpbio.com This antibody was able to detect its target antigen in the brains of senescence-accelerated SAMP 8 mice, a model for early-stage pathology. glpbio.com

This finding strongly suggests that the N-terminal 1-6 sequence is a critical component of early-forming toxic oligomers. However, many questions remain unanswered.

Key Unaddressed Questions:

Does the Acetyl-Amyloid β-Protein (1-6) amide fragment, on its own or as part of a larger oligomer, directly initiate synaptotoxicity?

How does the N-terminal acetylation and C-terminal amidation of this fragment affect its aggregation propensity and interaction with other Aβ species?

Can this specific fragment seed the aggregation of full-length Aβ peptides, and if so, through what mechanism?

What is the concentration and temporal profile of this fragment in preclinical Alzheimer's disease models and in human biofluids?

Future research must utilize early pathogenesis models, such as transgenic mice expressing familial AD mutations and advanced cell culture systems, to specifically investigate the effects of introducing Acetyl-Amyloid β-Protein (1-6) amide. Tracking its impact on synaptic plasticity, neuronal viability, and inflammatory responses will be essential.

Exploring Novel Interaction Partners and Pathways of Acetyl-Amyloid β-Protein (1-6) Amide

The biological effects of any peptide are defined by its interactions with other molecules. For Acetyl-Amyloid β-Protein (1-6) amide, the landscape of its binding partners and the signaling pathways it may modulate is largely uncharted territory. One of the most significant known characteristics of the N-terminal region of amyloid-beta is its ability to bind metal ions, particularly copper (Cu(II)). medchemexpress.comacs.org Studies on the related Aβ(1-16) fragment have detailed the coordination chemistry of Cu(II) binding, which can influence Aβ aggregation and oxidative stress. acs.org Acetyl-Amyloid β-Protein (1-6) amide contains a potential copper(II) binding site, a property that requires further investigation. medchemexpress.com

Beyond metal ions, full-length Aβ interacts with a host of cellular receptors and proteins, such as the Receptor for Advanced Glycation End products (RAGE) and Low-Density Lipoprotein Receptor-related Protein (LRP), which are involved in its clearance and inflammatory signaling. nih.gov It is unknown whether the short (1-6) amide fragment engages these or other, unique partners. Furthermore, recent evidence points to a novel signaling pathway activated by monomeric Aβ that regulates microglial activity, which is dependent on the amyloid precursor protein (APP). elifesciences.org Investigating whether Acetyl-Amyloid β-Protein (1-6) amide can trigger this or other pathways is a critical future direction.

Potential Interaction Partners and Pathways for Future Study:

Potential Partner/Pathway Known Role in AD Unaddressed Question for Aβ (1-6) Amide
Copper (II) Ions Modulates Aβ aggregation, redox activity, and neurotoxicity. acs.orgWhat is the precise binding affinity and coordination of Cu(II) to the acetylated/amidated (1-6) fragment? How does this binding alter its structure and biological activity?
Cell Surface Receptors (e.g., RAGE, FPR2) Mediate Aβ-induced inflammation, oxidative stress, and clearance. nih.govgenecards.orgDoes the (1-6) amide fragment bind to known Aβ receptors? Does it act as an agonist, an antagonist, or have no effect?
Proteolytic Enzymes (e.g., Neprilysin, IDE) Degrade and clear Aβ from the brain. biomolther.orgIs Acetyl-Amyloid β-Protein (1-6) amide a substrate for major Aβ-degrading enzymes, or is it resistant to clearance?
APP-dependent Microglial Signaling Regulates microglial activation and inflammation. elifesciences.orgCan this fragment activate the APP-dependent anti-inflammatory pathway in microglia, or does it trigger pro-inflammatory responses?

Development of Advanced In Vitro and Ex Vivo Models Utilizing Acetyl-Amyloid β-Protein (1-6) Amide

To dissect the specific functions of Acetyl-Amyloid β-Protein (1-6) amide, researchers need sophisticated model systems that can recapitulate aspects of the human brain environment with high fidelity. While traditional cell line models have been useful, they often fail to capture the complex interplay between different cell types and the intricate tissue architecture of the brain. nih.gov

The development and application of advanced models are paramount. Ex vivo organotypic brain slice cultures, for instance, preserve the local cellular architecture and synaptic connections of regions like the hippocampus, providing a powerful platform to study the effects of exogenously applied peptides on a living tissue network. nih.gov Such a system could be used to continuously monitor the impact of Acetyl-Amyloid β-Protein (1-6) amide on APP processing and the secretion of other Aβ isoforms. nih.gov

In the in vitro space, the move towards three-dimensional (3D) human neural cell cultures, including cerebral organoids, offers an unprecedented opportunity to model AD pathology in a human-specific context. These models can be used to investigate how Acetyl-Amyloid β-Protein (1-6) amide influences neuronal development, plaque formation, and tau pathology. Furthermore, advanced biophysical techniques are needed to study the fragment's intrinsic properties.

Advanced Methodologies for Future Research:

Model/Technique Application for Aβ (1-6) Amide Research
Organotypic Slice Cultures Assess the impact of the fragment on synaptic function (e.g., long-term potentiation), neuroinflammation, and Aβ secretion in an intact tissue environment. nih.gov
3D Human Cerebral Organoids Investigate the role of the fragment in a human genetic context, observing its influence on neuronal differentiation, network activity, and the development of AD-like pathology.
Solution-State NMR Determine the 3D structure of the monomeric fragment and monitor its conformational changes upon metal binding or interaction with other proteins. tandfonline.com
Atomic Force Microscopy (AFM) Visualize the aggregation process at the single-molecule level to determine if the (1-6) amide fragment forms unique oligomeric species or influences full-length Aβ aggregation. tandfonline.com
Quantitative Structure Retention Relationships (QSRR) Predict the biophysical properties and potential interactions of the fragment based on its modified chemical structure. glpbio.com

Integration of Multi-Omics Data for Comprehensive Understanding of Acetyl-Amyloid β-Protein (1-6) Amide Biology

To build a holistic picture of the biological consequences of Acetyl-Amyloid β-Protein (1-6) amide, an integrative multi-omics approach is essential. Analyzing a single molecular layer (e.g., only proteins or only genes) provides an incomplete view. By combining data from transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites), researchers can uncover the complex network of changes induced by this specific peptide. nih.govnih.gov

For example, studies have successfully used multi-omics to identify blood-based signatures that can discriminate between individuals with and without brain amyloid pathology, even in asymptomatic stages. nih.gov These signatures have implicated pathways related to inflammation and fatty acid metabolism. nih.gov A similar strategy could be applied to advanced cell or animal models exposed to Acetyl-Amyloid β-Protein (1-6) amide.

A Proposed Multi-Omics Workflow:

Model System: Utilize a relevant model, such as human iPSC-derived neurons or cerebral organoids.

Perturbation: Introduce Acetyl-Amyloid β-Protein (1-6) amide to the system.

Data Acquisition: Concurrently perform RNA-seq (transcriptomics), mass spectrometry-based proteomics, and metabolomics on the samples.

Integrated Analysis: Employ bioinformatics tools to integrate the datasets. This involves identifying differentially expressed genes, proteins, and metabolites and mapping them onto biological pathways. nih.govmdpi.com Correlation-based strategies can link specific changes across different omics layers.

Hypothesis Generation: The integrated analysis will generate novel hypotheses about the fragment's mechanism of action, which can then be validated through targeted experiments.

This approach would allow scientists to move beyond single-cause-and-effect relationships and understand the system-wide response to Acetyl-Amyloid β-Protein (1-6) amide, potentially revealing novel biomarkers of its activity and new therapeutic targets.

Q & A

Q. What is the structural basis of Acetyl-Amyloid β-Protein (1-6) amide’s interaction with copper(II) ions?

Acetyl-Amyloid β-Protein (1-6) amide (sequence: DAEFRH-NH₂) contains a histidine residue at position 6, which serves as a primary coordination site for copper(II) ions. This interaction is critical for studying metal-induced amyloid aggregation in Alzheimer’s disease. Researchers should use circular dichroism (CD) spectroscopy to confirm conformational changes upon copper binding and isothermal titration calorimetry (ITC) to quantify binding affinity. Ensure buffer conditions (e.g., pH 7.4, 20 mM HEPES) mimic physiological environments .

Q. What standard methodologies validate the purity and stability of synthetic Acetyl-Amyloid β-Protein (1-6) amide?

High-performance liquid chromatography (HPLC) with UV detection (λ = 220 nm) is essential for purity assessment (>95%). Mass spectrometry (MS) confirms molecular weight (772.36 Da) and sequence integrity. For stability studies, incubate the peptide in phosphate-buffered saline (PBS) at 37°C and analyze degradation over 24–72 hours using SDS-PAGE .

Q. How does Acetyl-Amyloid β-Protein (1-6) amide differ from full-length Aβ42 in aggregation kinetics?

Unlike Aβ42, the truncated (1-6) fragment lacks hydrophobic C-terminal regions, resulting in slower fibril formation. Use thioflavin T (ThT) fluorescence assays to monitor aggregation kinetics. Compare lag phases and plateau intensities under standardized conditions (e.g., 25 µM peptide, 37°C, agitation). Include negative controls (e.g., scrambled sequences) to rule out nonspecific interactions .

Advanced Research Questions

Q. How do divalent cations (e.g., Ca²⁺, Cu²⁺) modulate the oligomerization state of Acetyl-Amyloid β-Protein (1-6) amide?

Calcium ions enhance peptide self-assembly by neutralizing electrostatic repulsions between charged residues (e.g., Asp1, Glu3). In contrast, Cu²⁺ promotes smaller oligomers via histidine coordination. To study this, perform dynamic light scattering (DLS) in Tris buffer (pH 7.4) with 1–5 mM CaCl₂ or CuCl₂. Atomic force microscopy (AFM) can visualize morphological differences in oligomers .

Q. What experimental strategies resolve contradictions in neurotoxic vs. protective effects of Acetyl-Amyloid β-Protein (1-6) amide?

Discrepancies arise from concentration-dependent effects (e.g., neuroprotection at nanomolar vs. toxicity at micromolar levels). Use primary neuronal cultures and MTT assays to establish dose-response curves (1 nM–100 µM). Include controls for peptide aggregation state (monomeric vs. fibrillar) via centrifugation (16,000 × g, 30 min) .

Q. How to design a robust protocol for studying Acetyl-Amyloid β-Protein (1-6) amide’s interaction with lipid bilayers?

Employ surface plasmon resonance (SPR) with immobilized lipid membranes (e.g., POPC:POPS 4:1) to measure binding kinetics (ka, kd). Use fluorescently labeled peptides (e.g., FITC-DAEFRH-NH₂) and confocal microscopy to assess membrane penetration in live cells. Validate results with molecular dynamics simulations .

Methodological Considerations

Q. What quality control steps are critical for synthesizing Acetyl-Amyloid β-Protein (1-6) amide?

  • Synthesis : Use Fmoc solid-phase peptide synthesis with HBTU activation.
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient).
  • Characterization : Amino acid analysis (post-hydrolysis with 6 M HCl, 110°C, 24 hours) and Edman degradation for sequence verification .

Q. How to optimize cell-based assays for studying Acetyl-Amyloid β-Protein (1-6) amide-induced calcium signaling?

Load neuronal cells (e.g., SH-SY5Y) with Fluo-4 AM (5 µM) and image using a fluorescence plate reader. Pre-treat cells with EGTA (2 mM) to chelate extracellular Ca²⁺ and distinguish intracellular vs. extracellular calcium sources. Normalize data to ionomycin-induced maximal response .

Data Contradiction Analysis

Q. Why do some studies report Acetyl-Amyloid β-Protein (1-6) amide as inert while others show bioactivity?

Bioactivity depends on peptide aggregation state and experimental endpoints. For example, monomeric forms may not activate receptors, while oligomers bind to cell surface receptors (e.g., PrPᶜ). Always characterize aggregation status via size-exclusion chromatography (SEC) before assays .

Q. How to address variability in copper-binding affinity measurements across labs?

Standardize buffer conditions (ionic strength, pH) and use competition assays with chelators (e.g., EDTA). Report binding constants (Kd) using multiple techniques (ITC, fluorescence quenching) to cross-validate results .

Tables for Key Experimental Parameters

Parameter Recommended Value Technique
Peptide concentration10–50 µM (cell assays)UV-Vis spectroscopy
Copper(II) incubation time1–24 hours (37°C)CD spectroscopy
Calcium mobilization assay0.075 µM EC₅₀ (NCTC 2544 cells)Fluorescence microscopy
Aggregation monitoringThT fluorescence (λₑₓ = 450 nm)Plate reader

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.